molecular formula C10H14N4O2 B2819849 (2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 1820569-87-6

(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2819849
CAS No.: 1820569-87-6
M. Wt: 222.248
InChI Key: JINYHLAHFIEVAT-APPZFPTMSA-N
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Description

(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide: is a complex organic compound that features a pyrrolidine ring, a pyrazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Pyrazole Moiety: This step often involves the reaction of the pyrrolidine intermediate with a pyrazole derivative under specific conditions.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

    Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxidation can lead to the formation of hydroxylated derivatives.

    Reduction: Reduction typically yields the corresponding alcohol or amine.

    Substitution: Substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety is often crucial for binding to these targets, while the pyrrolidine ring and carboxamide group contribute to the overall stability and activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-1-methyl-2-(1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide: Lacks the additional methyl group on the pyrazole ring.

    (2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.

Uniqueness

  • The presence of both the pyrazole and pyrrolidine rings in the same molecule provides unique binding properties.
  • The specific stereochemistry (2R,3R) contributes to its distinct biological activity.

Properties

IUPAC Name

(2R,3R)-1-methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-13-5-6(4-12-13)9-7(10(11)16)3-8(15)14(9)2/h4-5,7,9H,3H2,1-2H3,(H2,11,16)/t7-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINYHLAHFIEVAT-APPZFPTMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(CC(=O)N2C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@H]2[C@@H](CC(=O)N2C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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